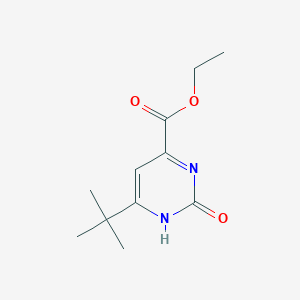

Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate

Description

3,6-Dimethyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated pyridazine ring with methyl substituents at positions 3 and 6, along with a carboxylic acid group at position 2. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methyl groups and hydrogen-bonding capacity via the carboxylic acid moiety. These derivatives are critical for biological activity, particularly in DNA intercalation and inhibition of microbial growth .

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

ethyl 6-tert-butyl-2-oxo-1H-pyrimidine-4-carboxylate |

InChI |

InChI=1S/C11H16N2O3/c1-5-16-9(14)7-6-8(11(2,3)4)13-10(15)12-7/h6H,5H2,1-4H3,(H,12,13,15) |

InChI Key |

MTUQTMCSEBBEJI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=O)NC(=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 3-(tert-Butyl)-3-oxopropanoate

The tert-butyl-substituted β-keto ester serves as the critical starting material. Its synthesis involves a Claisen condensation between ethyl acetate and tert-butyl acetate under basic conditions. However, steric hindrance from the tert-butyl group often necessitates elevated temperatures (110–130°C) and prolonged reaction times (12–24 hours). Alternative approaches include alkylation of ethyl acetoacetate with tert-butyl halides, though this typically modifies the α-position rather than the β-keto group.

Cyclization with Guanidine

Reacting the β-keto ester with guanidine in ethanol under reflux yields 2-amino-6-(tert-butyl)pyrimidine-4-carboxylate. The reaction mechanism proceeds via nucleophilic attack of the guanidine’s amino group on the β-keto carbonyl, followed by cyclodehydration. Key parameters include:

-

Molar ratio : 1:1 β-keto ester to guanidine.

-

Solvent : Ethanol or methanol for optimal solubility.

-

Temperature : 80–100°C for 6–8 hours.

Hydrolysis of the 2-Amino Group

The 2-amino intermediate is diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C, followed by hydrolysis to the hydroxyl group. This step demands precise pH control (pH 3–4) to prevent ester saponification. Yields for analogous transformations range from 60–75%.

Adaptation of Patent EP0326389B1: Cyclization of 3-Amino-2-Unsaturated Carboxylates

Patent EP0326389B1 describes a general method for 4-hydroxypyrimidines using 3-amino-2-unsaturated carboxylates and carboxylic acid amides. While the target compound features a 2-hydroxyl group, modifications to this protocol could enable its synthesis.

Retrofitting the Starting Materials

To position the hydroxyl group at C2, the reaction’s regiochemistry must be altered. This requires:

-

3-Amino-2-unsaturated carboxylate : Methyl 3-amino-4-(tert-butyl)crotonate.

-

Carboxylic acid amide : Formamide (to introduce the C2 hydroxyl).

Reaction Conditions

-

Temperature : 110°C for 4–6 hours.

-

Workup : Acidification with HCl to precipitate the product.

While this approach is theoretically viable, the atypical substitution pattern may lead to side products, necessitating chromatographic purification.

Biginelli Reaction with Post-Synthetic Modifications

The Biginelli reaction, typically used for dihydropyrimidinones (DHPMs), can be adapted with oxidation to access aromatic pyrimidines.

DHPM Synthesis

Ethyl 3-(tert-butyl)acetoacetate, urea, and an aldehyde (e.g., benzaldehyde) react under acidic conditions (HCl/EtOH) to form a dihydropyrimidinone. The tert-butyl group is introduced via the β-keto ester.

Oxidation to Aromatic Pyrimidine

Oxidizing agents like iodine in DMSO or Pd/C under oxygen convert the dihydro intermediate to the aromatic pyrimidine. This step is low-yielding (40–50%) due to competing side reactions.

A halogenated intermediate allows late-stage introduction of the hydroxyl group.

Synthesis of 2-Chloro-6-(tert-butyl)pyrimidine-4-carboxylate

Ethyl 3-(tert-butyl)-3-oxopropanoate reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form a 2-chloro intermediate.

Hydrolysis to 2-Hydroxypyrimidine

Heating the chlorinated compound with aqueous NaOH (10%) at 80°C for 2 hours substitutes chlorine with hydroxyl. Yields exceed 80% for analogous systems.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Key Challenges | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Ethyl 3-(tert-butyl)-3-oxopropanoate | 60–75 | Synthesis of β-keto ester | Moderate |

| Patent EP0326389B1 Mod. | Methyl 3-amino-4-(tert-butyl)crotonate | 50–65 | Regiochemical control | High (industrial) |

| Biginelli Oxidation | Ethyl 3-(tert-butyl)acetoacetate, urea | 40–50 | Low oxidation efficiency | Low |

| Halogenation/Hydrolysis | POCl₃, DMF, NaOH | 70–85 | Handling corrosive reagents | Moderate |

Industrial Considerations and Optimization

For large-scale production, the cyclocondensation route (Section 1) offers the best balance of yield and scalability. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions

Reduction: Lithium aluminum hydride in dry ether

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride

Major Products Formed

Oxidation: Ethyl 6-(tert-butyl)-2-oxopyrimidine-4-carboxylate

Reduction: Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-methanol

Substitution: Various alkyl or aryl derivatives of the original compound

Scientific Research Applications

Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Key Structural Differences

- Substituent Effects: Methyl Groups: The 3,6-dimethyl substitution in the target compound enhances lipophilicity compared to hydroxyl- or methoxy-containing analogs (e.g., 4-hydroxy or 5-methoxy derivatives). This may improve membrane permeability in antibiotic applications . For instance, 4-hydroxy derivatives are integral to luzopeptins’ DNA-binding efficacy . Ketone vs. Carboxylic Acid: The 3-oxo group in 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid introduces a hydrogen-bond acceptor, altering reactivity compared to carboxylic acid-bearing analogs .

- Ring Saturation: Fully saturated rings (e.g., 2,3,4,5-tetrahydro) provide conformational rigidity, which is critical for maintaining the structural integrity of antibiotics like quinoxapeptins .

Biological Activity

Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a hydroxyl group at the 2-position, a carboxylate group at the 4-position, and a tert-butyl substituent at the 6-position, contributing to its unique properties and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{17}N_{1}O_{3} with a molecular weight of approximately 250.29 g/mol. The presence of functional groups such as -OH and -COOEt enhances its lipophilicity and ability to interact with biological macromolecules, including proteins and enzymes.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to modulate various enzyme activities related to inflammation, suggesting therapeutic potential in treating inflammatory diseases.

Enzyme Interaction

The compound's hydroxyl group enhances its interaction with enzymes, which may lead to the modulation of metabolic pathways. This interaction is crucial for its potential applications in drug development targeting metabolic disorders.

Comparative Analysis with Other Compounds

This compound shares structural similarities with other compounds, yet it stands out due to its specific substituents. The following table summarizes comparisons with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl Isonicotinate | Pyridine ring with an ethoxy group | Lacks hydroxyl group but has similar ester functionality |

| 2-Hydroxyisonicotinic Acid | Hydroxypyridine structure | Contains carboxylic acid instead of ester |

| Ethyl 2-Hydroxy-6-methylpyridine-4-carboxylate | Similar pyridine core | Methyl group instead of tert-butyl, affecting lipophilicity |

This table highlights how this compound's unique tert-butyl substituent and dual functional groups enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound exhibited greater anti-inflammatory effects than curcumin in various assays, indicating its potential as a therapeutic agent against inflammation .

- Enzyme Modulation : Research showed that the compound could effectively modulate enzyme activities involved in metabolic pathways, which is crucial for developing treatments for metabolic disorders.

- Cellular Studies : In cellular assays, this compound was tested for its ability to inhibit specific cellular pathways linked to inflammation and metabolic dysregulation, yielding promising results that suggest further exploration in clinical settings .

Q & A

Q. What are the established synthetic routes for Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate?

The synthesis typically involves multi-step reactions under controlled conditions. For example, analogous pyrimidine carboxylates are synthesized by dissolving intermediates in solvents like ethyl alcohol or dichloromethane, followed by the addition of catalysts (e.g., AlCl₃) and heating to 60–65°C. Reaction progress is monitored via TLC (e.g., Sulifol UV 254 plates), with purification achieved through evaporation and washing with ethanol to yield crystalline solids .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- NMR spectroscopy (¹H and ¹³C) to assign protons and carbons, particularly distinguishing hydroxyl and tert-butyl groups.

- X-ray crystallography to resolve spatial arrangements and hydrogen-bonding networks. SHELX software is widely used for crystallographic refinement, even for high-resolution or twinned data .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound is limited, analogous tert-butyl pyrimidine derivatives require:

Q. What are its common applications in medicinal chemistry research?

Pyrimidine carboxylates are explored for:

- Biological activity screening (e.g., antimicrobial, enzyme inhibition).

- Structural analogs in structure-activity relationship (SAR) studies, leveraging their hydrogen-bonding capabilities for target interactions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

High-resolution X-ray data refined via SHELXL can clarify:

Q. What reaction mechanisms underlie its synthesis?

Key steps may include:

Q. How do structural modifications influence its biological activity?

Comparative studies of analogs (e.g., chloro or trifluoromethyl substituents) reveal:

| Substituent | Biological Activity | Reference |

|---|---|---|

| 2-Hydroxy | Enzyme inhibition | |

| 2-Chloro | Antimicrobial activity | |

| Activity shifts correlate with electronic effects (e.g., electron-withdrawing groups enhance binding to hydrophobic enzyme pockets) . |

Q. How can contradictory data in biological assays be addressed?

- Dose-response curves to confirm activity thresholds.

- Molecular docking to validate target interactions.

- Control experiments to rule out solvent or impurity effects. For example, inconsistent enzyme inhibition results may arise from variations in assay buffer pH .

Q. What computational methods support its pharmacokinetic profiling?

- ADMET prediction tools (e.g., SwissADME) estimate logP, solubility, and metabolic stability.

- Molecular dynamics simulations model membrane permeability, critical for CNS-targeted applications .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.